Acetic acid, butoxy-, 1-methylethyl ester
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Overview
Description
Acetic acid, butoxy-, 1-methylethyl ester, also known as isopropyl butoxyacetate, is an organic compound with the molecular formula C7H14O3. It is an ester formed from the reaction of acetic acid and butoxy-1-methylethanol. This compound is commonly used as a solvent in various industrial applications due to its ability to dissolve a wide range of substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid, butoxy-, 1-methylethyl ester can be synthesized through esterification, a reaction between acetic acid and butoxy-1-methylethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product. The general reaction is as follows:
CH3COOH+CH3CH2CH2CH2OCH(CH3)CH2OH→CH3COOCH2CH2CH2CH2OCH(CH3)CH2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the acid catalyst. The ester product is then separated from the reaction mixture through distillation, and any unreacted starting materials are recycled back into the reactor.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, butoxy-, 1-methylethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into acetic acid and butoxy-1-methylethanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with another alcohol to form a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and an acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Hydrolysis: Acetic acid and butoxy-1-methylethanol.
Transesterification: A different ester and alcohol.
Reduction: Butoxy-1-methylethanol.
Scientific Research Applications
Acetic acid, butoxy-, 1-methylethyl ester is used in various scientific research applications, including:
Chemistry: As a solvent in organic synthesis and analytical chemistry.
Biology: In the preparation of biological samples for analysis.
Medicine: As a solvent in pharmaceutical formulations.
Industry: In the production of coatings, adhesives, and inks due to its excellent solvent properties.
Mechanism of Action
The mechanism of action of acetic acid, butoxy-, 1-methylethyl ester primarily involves its role as a solvent. It interacts with solute molecules through van der Waals forces and hydrogen bonding, facilitating the dissolution process. In chemical reactions, it can act as a medium that stabilizes reactive intermediates and transition states, thereby influencing the reaction kinetics and outcomes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 1-methylpropyl ester (sec-Butyl acetate): Similar in structure but with a different alkyl group.
Acetic acid, isopropyl ester (Isopropyl acetate): Similar ester functionality but with a different alkyl group.
Acetic acid, methoxy-, ethyl ester (Ethyl methoxyacetate): Similar ester functionality but with different alkyl and alkoxy groups.
Uniqueness
Acetic acid, butoxy-, 1-methylethyl ester is unique due to its specific combination of butoxy and isopropyl groups, which confer distinct solvent properties. Its ability to dissolve a wide range of substances makes it particularly valuable in industrial applications where versatile solvents are required.
Properties
CAS No. |
67707-77-1 |
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Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
propan-2-yl 2-butoxyacetate |
InChI |
InChI=1S/C9H18O3/c1-4-5-6-11-7-9(10)12-8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
VFSGHDGSQLIQMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(=O)OC(C)C |
Origin of Product |
United States |
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